![molecular formula C12H19NO4 B2496925 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid CAS No. 2172260-10-3](/img/structure/B2496925.png)
5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Modulation of GABAergic Cascades
The compound 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid is a novel non-natural spiro[2.3]hexane amino acid, representing a conformationally restricted analog of γ-aminobutyric acid (GABA). These compounds are synthesized starting from 3-Methylenecyclobutanecarboxylic acid and its methyl ester, using catalytic [1+2] cycloaddition of diazoacetic and diazophosphonic esters to 3-substituted methylenecyclobutanes. This synthesis pathway offers promising modulators for GABAergic cascades in the human central nervous system, highlighting its potential application in understanding and manipulating GABA-related neurological processes (Yashin et al., 2017).
Exploration of Strained Carbene Reactions
Research into strained carbene reactions provides insight into the structural and reaction dynamics of related spiro compounds. In the study of spiro[3.3]hept-1-ylidene, a notably strained carbene, it undergoes [1,2]-sigmatropic rearrangements via competing 1,2-C atom shifts, leading to ring-contraction and ring-expansion products. This research offers a foundational understanding of the reactivity and potential applications of spiro compounds in synthetic chemistry, including those related to this compound (Rosenberg, Schrievers, & Brinker, 2016).
Synthetic Approach to Non-Natural Spiro-Linked Amino Acids
A novel synthetic approach to conformationally rigid spiro-linked amino acids, including derivatives of this compound, has been developed. This method involves the synthesis of 1-Aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids from 3-methylidenecyclobutanecarbonitrile. The process showcases the potential of these rigid analogues of glutamic acid and lysine for exploring protein structures and functions (Yashin et al., 2019).
Anticonvulsant Activity of Spiro Carboxylic Acids
Spiro[4.5] and spiro[4.6] carboxylic acids, cyclic analogues of valproic acid, have been synthesized and evaluated for their anticonvulsant activity. Among these, spiro[4.6]undecane-2-carboxylic acid showed significant activity, underscoring the therapeutic potential of spiro carboxylic acids, including this compound derivatives, in neurological disorders (Scott et al., 1985).
Direcciones Futuras
The future directions of research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of carboxylic acid derivatives in medicinal chemistry , this compound could potentially be of interest in the development of new pharmaceuticals.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-12(5-7)6-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYAKPONFIPPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

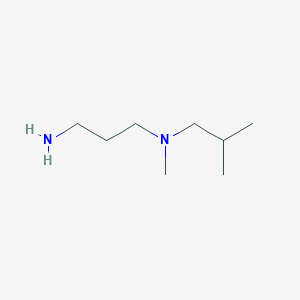
![N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2496845.png)
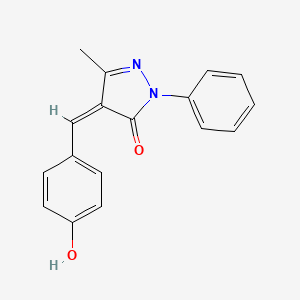
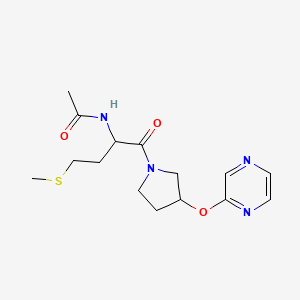
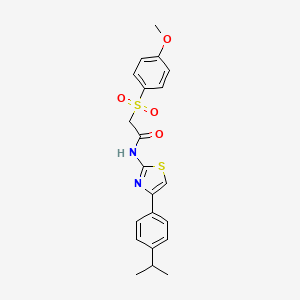
![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)
![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
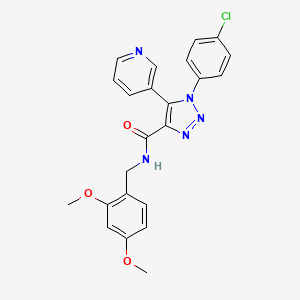
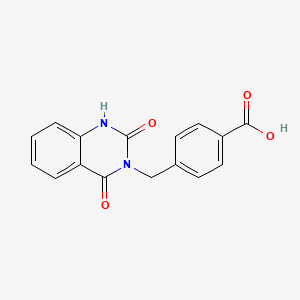
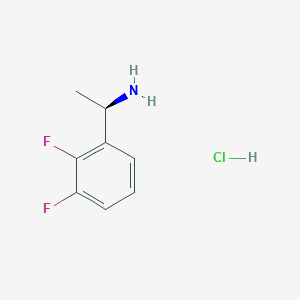

![2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)
